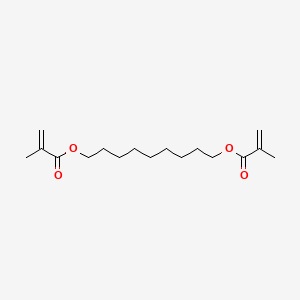

1,9-Nonanediol dimethacrylate

説明

1,9-Nonanediol dimethacrylate (1,9-NDDMA) is a long-chain aliphatic dimethacrylate monomer with the molecular formula C₁₇H₂₈O₄ and a molecular weight of 296.40 g/mol . It is characterized by a flexible nine-carbon diol backbone, which imparts enhanced elasticity and reduced rigidity in crosslinked polymers. This monomer is stabilized with MEHQ (100 ppm) to prevent premature polymerization and is stored at 4°C due to its sensitivity to heat . Key physical properties include a viscosity of 900 cps at 70°C, a specific gravity of 1.15, and a flash point above 115.6°C .

1,9-NDDMA is widely used as a crosslinking agent in dental resins, solar cell sealing films, and specialty coatings, where its long hydrophobic chain improves durability and reduces water sorption .

特性

IUPAC Name |

9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVIKVWFGPLAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703113 | |

| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65833-30-9 | |

| Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonamethylene Glycol Dimethacrylate (stabilized with MEHQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Esterification with Methacrylic Acid

The most common approach involves esterifying 1,9-nonanediol with methacrylic acid in the presence of an acid catalyst. A vacuum-assisted esterification protocol, adapted from triethylene glycol dimethacrylate synthesis, demonstrates efficacy:

Procedure:

- Reactant Preparation: Combine 1,9-nonanediol and methacrylic acid in a molar ratio of 1:2.2 to ensure complete di-esterification.

- Catalyst Addition: Introduce 1.2–4.2 wt% tosic acid or phosphoric acid relative to total reactants.

- Inhibitor Inclusion: Add 0.3–0.5 wt% thiodiphenylamine or hydroquinone (HQ) to suppress premature polymerization.

- Vacuum Application: Maintain pressure at −0.04 to −0.08 MPa to facilitate azeotropic water removal, enhancing reaction equilibrium.

- Temperature Control: Heat to 110–130°C until reflux stabilizes, typically requiring 6–12 hours for >90% conversion.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 1.2–4.2 wt% | Maximizes esterification rate |

| Vacuum Pressure | −0.06 MPa | Reduces side reactions |

| Inhibitor Level | 0.3–0.5 wt% | Prevents gelation |

Acylation with Methacryloyl Chloride

For higher purity, methacryloyl chloride may replace methacrylic acid. This method avoids water generation, simplifying purification:

- Reaction Setup: Dissolve 1,9-nonanediol in anhydrous dichloromethane under nitrogen.

- Chloride Addition: Slowly add methacryloyl chloride (2.2 equiv) with triethylamine as a base.

- Temperature Management: Maintain 0–5°C during addition, then warm to 25°C for 24 hours.

- Workup: Filter precipitated salts and concentrate under reduced pressure.

Advantages:

Process Optimization and Scalability

Vacuum Distillation Refinement

Post-esterification, vacuum distillation at 0.1–1 mmHg effectively removes unreacted methacrylic acid and solvent residues. A two-stage distillation (110–130°C for light fractions, 150–170°C for product) yields 98% pure dimethacrylate.

Inhibitor Selection

Comparative studies show hydroquinone (100 ppm) and 2,6-di-tert-butyl-4-methylphenol (0.4–0.6 wt%) as optimal inhibitors, reducing polymerization to <2% during storage.

Industrial-Scale Production Challenges

Purity Considerations:

- Residual catalyst (e.g., tosic acid) necessitates alkaline washes (pH 7–8) with sodium hydroxide.

- Color stabilization requires activated carbon treatment, reducing APHA color number from 80 to <50.

Yield Metrics:

| Method | Yield (%) | Purity (%) | APHA Color |

|---|---|---|---|

| Vacuum Esterification | 79–81 | 92–94 | 40–45 |

| Acylation Route | 85–88 | 95–98 | 20–30 |

化学反応の分析

Types of Reactions: 1,9-Nonanediol dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks .

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the esterification process.

Major Products: The major products formed from the polymerization of this compound are cross-linked polymers, which are used in various applications such as coatings, adhesives, and biomedical devices .

科学的研究の応用

1,9-Nonanediol dimethacrylate (C17H28O4) is a chemical compound with diverse applications, particularly in the production of polymers and biomaterials . It functions primarily as a monomer and cross-linking agent, lending its unique properties to various industrial and scientific processes .

Scientific Research Applications

Monomer in Polymer Production: this compound is used as a monomer in the creation of polymers . Its incorporation into polymer structures can modify the physical properties of the resultant material.

Cross-linking Agent: It is employed as a cross-linking agent in biomaterial applications . Cross-linking enhances the stability and durability of polymers, making them suitable for demanding applications.

Water Resistance: The hydrophobicity of this molecule improves water resistance in diacrylate applications, ensuring the durability and stability of end products .

Viscosity Reduction: It lowers viscosity during production processes .

Other Applications:

- As a polymerization initiator for the formation of polymers .

- Component in high-performance polymers .

Properties

At room temperature, 1,9-nonanediol is a white solid with a melting point of 46°C . Once melted, it becomes a liquid with low viscosity, making it easy to handle .

Safety and Hazards

作用機序

The mechanism by which 1,9-nonanediol dimethacrylate exerts its effects is primarily through its ability to form cross-linked polymer networks. The methacrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional network. This network structure provides mechanical strength and stability to the resulting polymer .

類似化合物との比較

Comparison with Similar Diol Dimethacrylates

Structural and Molecular Differences

The table below compares 1,9-NDDMA with other glycol dimethacrylates:

Key Insights:

- Chain Length and Flexibility : Longer chains (e.g., 1,9-NDDMA, 1,10-DDDMA) reduce crosslink density, increasing polymer flexibility and impact resistance. Shorter chains (e.g., EGDMA) create rigid, high-strength networks .

- Hydrophobicity : Longer aliphatic chains enhance hydrophobicity, reducing water sorption. For example, 1,9-NDDMA-based polymers exhibit lower water uptake compared to 1,6-HDDMA .

Mechanical and Thermal Properties

Flexural Strength in Dental Resins:

- 1,9-NDDMA : Used in Tokuyama® Rebase II, a dental reline resin, it provides moderate flexural strength (~65 MPa ) due to its lower crosslink density .

- EGDMA : In PMMA-based resins (e.g., UnifastTM Trad), shorter chains yield higher flexural strength (~85 MPa ) via dense crosslinking .

Glass Transition Temperature (Tg):

Application-Specific Performance

Solar Cell Sealing Films:

- 1,9-NDDMA enhances durability in ethylene-vinyl acetate (EVA) copolymers by balancing flexibility and adhesion. Shorter-chain dimethacrylates (e.g., triethylene glycol dimethacrylate) are less effective in stress dissipation .

Dental Materials:

- 1,9-NDDMA’s long chain reduces shrinkage stress during polymerization, improving fit in denture relining. However, its lower crosslink density makes it less suitable for high-load-bearing applications compared to EGDMA .

生物活性

1,9-Nonanediol dimethacrylate (NDMA) is a bifunctional acrylate compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This compound is characterized by its ability to form hydrogels and polymers, making it suitable for drug delivery systems, tissue engineering, and other medical applications. This article explores the biological activity of NDMA, including its synthesis, biocompatibility, cytotoxicity, and potential applications.

This compound has the chemical formula C₁₇H₂₈O₄ and a molecular weight of 296.4 g/mol. The synthesis typically involves the esterification of 1,9-nonanediol with methacrylic acid or methacryloyl chloride under controlled conditions to ensure high yields and purity. The reaction can be catalyzed using acid catalysts .

Biocompatibility

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. NDMA has shown promising results in biocompatibility studies:

- Hydrogels Formation : NDMA can be polymerized to form hydrogels that are used in drug delivery systems. These hydrogels provide a controlled release mechanism for therapeutic agents while maintaining low cytotoxicity .

- Cytotoxicity Studies : Research indicates that NDMA exhibits low cytotoxicity when used in medical applications. For example, studies involving human keratinocytes demonstrated that exposure to NDMA did not significantly affect cellular metabolism compared to control groups .

Case Studies

Several studies have investigated the biological activity of NDMA:

- Tissue Engineering : In tissue engineering applications, NDMA-based hydrogels have been utilized as scaffolds for cell growth. The hydrophobic nature of NDMA aids in controlling drug release rates and stabilizing therapeutic agents within these matrices .

- Denture Base Materials : A study evaluated the cytotoxic potential of denture base materials containing NDMA after long-term exposure to various disinfectants. The results indicated no significant differences in cytotoxicity across different immersion solutions, suggesting favorable biocompatibility for NDMA-containing materials .

- Mechanical Properties Enhancement : Interaction studies have shown that incorporating NDMA into polymer blends significantly enhances mechanical properties such as tensile strength and elasticity, which are crucial for biomedical applications .

Tables of Key Findings

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Cytotoxicity | NDMA showed low cytotoxicity on human keratinocytes (P > 0.05) |

| Study 2 | Drug Delivery | Hydrogels formed from NDMA provided controlled drug release with minimal toxicity |

| Study 3 | Mechanical Properties | Increased tensile strength and elasticity when NDMA was incorporated into polymer blends |

Q & A

Basic: What synthetic routes are available for 1,9-nonanediol dimethacrylate, and how can purity be validated?

This compound is synthesized via esterification of 1,9-nonanediol with methacrylic acid or its derivatives. The parent diol (1,9-nonanediol) is typically prepared through hydroformylation of 2,7-octadienol followed by hydrogenation . For the methacrylate derivative, esterification is catalyzed by acid (e.g., H₂SO₄) or enzymatic methods under controlled conditions to avoid premature polymerization. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm ≥98% purity, as commercial batches often include stabilizers like MEHQ (100–200 ppm) to inhibit radical polymerization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FTIR : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and methacrylate C=C bonds (1630–1680 cm⁻¹) .

- ¹H/¹³C NMR : Identifies proton environments (e.g., methylene groups in the C9 chain at δ 1.2–1.6 ppm, methacrylate vinyl protons at δ 5.5–6.1 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (296.40 g/mol) via ESI-TOF or MALDI-TOF .

Basic: How do storage conditions and stabilizers impact experimental reproducibility?

The compound is stored at 4°C in amber vials to prevent UV-induced polymerization. MEHQ stabilizers (100 ppm) must be quantified via GC-MS before use, as residual inhibitors can delay radical-initiated reactions (e.g., in photopolymerization). Pre-treatment with inhibitor-removal columns or distillation is recommended for kinetic studies .

Advanced: How can crosslinking efficiency in UV-curable polymers be optimized using this compound?

The long C9 chain enhances flexibility in crosslinked networks. To optimize efficiency:

- Monomer Ratios : Blend with rigid monomers (e.g., bisphenol A dimethacrylate) to balance flexibility and strength.

- Photoinitiator Selection : Use Irgacure 819 (bisacylphosphine oxide) for deep curing in thick films.

- Kinetic Analysis : Monitor double-bond conversion via real-time FTIR or photo-DSC to correlate irradiation time with gelation .

Advanced: How does this compound compare to shorter-chain analogs (e.g., 1,6-hexanediol dimethacrylate) in material performance?

- Flexibility : The C9 spacer reduces glass transition temperature (Tg) by ~15°C compared to C6 analogs, enhancing elastomeric properties.

- Swelling Resistance : Longer chains reduce water absorption in hydrophobic polymers (e.g., dental resins) by 20–30% .

- Mechanical Testing : Tensile modulus decreases proportionally with chain length, as shown in ASTM D638-compliant studies .

Advanced: What strategies resolve reactivity disparities in copolymer systems containing this compound?

- Reactivity Ratio Analysis : Use the Mayo-Lewis equation to determine monomer reactivity ratios (r₁, r₂) via NMR or gravimetry.

- Gradient Copolymers : Employ controlled radical polymerization (RAFT or ATRP) to mitigate phase separation .

- Thermal Analysis : DSC and DMA identify microphase transitions, guiding annealing protocols for homogeneity .

Advanced: How does crystallization behavior in polyesters derived from this compound vary with comonomer composition?

In poly(alkylene dicarboxylate)s, blending with azelaic/pimelic acid comonomers alters crystallinity:

- XRD/WAXS : Longer diols (C9) reduce crystallinity by 30% compared to C6 analogs.

- Nucleation Kinetics : Isothermal crystallization studies (Avrami model) show slower spherulite growth due to chain entanglement .

Advanced: What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of methacrylate vapors.

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure (LD50 >2000 mg/kg in rats).

- Spill Management : Absorb with vermiculite and neutralize with 5% NaOH .

Advanced: How do impurities (e.g., residual diol) affect polymerization kinetics?

Unreacted 1,9-nonanediol acts as a chain transfer agent, reducing molecular weight (Mn) by up to 40%. Mitigation strategies include:

- Purification : Fractional distillation under reduced pressure (0.1 mmHg, 120°C).

- Kinetic Modeling : Adjust initiator concentration (e.g., AIBN) to compensate for impurity-induced termination .

Advanced: What role does this compound play in stimuli-responsive hydrogels?

As a hydrophobic crosslinker, it enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。